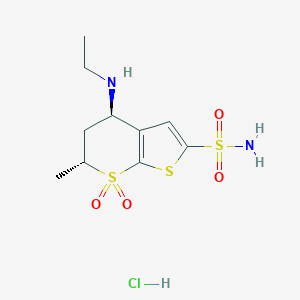

ent-Dorzolamide hydrochloride

Description

Contextualization within Ophthalmic Pharmaceutical Sciences

Carbonic anhydrase inhibitors (CAIs) are a class of pharmaceuticals that have been instrumental in the management of glaucoma since the mid-20th century. entokey.comoculist.net These compounds are derivatives of sulfonamides and function by reducing elevated intraocular pressure (IOP), a primary risk factor for glaucomatous optic neuropathy. entokey.com The mechanism of action involves the inhibition of carbonic anhydrase (CA), an enzyme abundant in the ciliary processes of the eye. entokey.comnih.gov This enzyme catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which subsequently dissociates into bicarbonate and hydrogen ions. oculist.net The production of bicarbonate is a key step in the formation of aqueous humor; by inhibiting this process, CAIs effectively decrease the rate of aqueous humor secretion and, consequently, lower IOP. entokey.comoculist.net

Initially, CAIs were administered systemically, but this route was associated with significant side effects. entokey.com This led to a dedicated, 40-year search for a topically effective agent that could deliver therapeutic benefit directly to the eye while minimizing systemic exposure. oculist.net This research culminated in the development of dorzolamide (B1670892), a thienothiopyran-2-sulfonamide derivative. entokey.com Dorzolamide hydrochloride was the first topical CAI approved for clinical use and is noted for its water solubility, stability in solution, and excellent corneal penetration, allowing it to achieve high concentrations in ocular tissues. entokey.comnih.gov It is a highly specific inhibitor of carbonic anhydrase isoenzyme II (CA-II), the primary isoenzyme involved in aqueous humor production. nih.govnih.gov

Significance of Stereochemical Purity in Drug Discovery and Development

The case of dorzolamide underscores the profound importance of stereochemistry in modern drug design. Many drug molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Dorzolamide possesses two stereocenters, resulting in four possible stereoisomers. researchgate.net The therapeutically active agent is specifically the (4S,6S)-stereoisomer. ethernet.edu.et Its mirror image, the (4R,6R)-enantiomer, is known as ent-Dorzolamide. researchgate.net

In pharmaceutical development, different enantiomers of a single compound can exhibit widely varying pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be less active, inactive, or even contribute to adverse effects. Therefore, controlling the stereochemical purity of a drug is a critical aspect of ensuring its efficacy and safety. The development of dorzolamide involved innovative strategies to achieve stereochemical control during synthesis, ensuring the final product was highly enriched with the desired (4S,6S)-isomer. Regulatory bodies often require strict limits on the presence of undesired enantiomers; for dorzolamide, the enantiomeric impurity, the (4R,6R)-stereoisomer, is limited to 0.5%. ethernet.edu.et This necessitates the development of robust analytical methods capable of separating and quantifying enantiomers with high precision.

Overview of Academic Research on Enantiomeric Dorzolamide Hydrochloride

Academic and industrial research has extensively explored the synthesis and analysis of dorzolamide and its stereoisomers, including ent-Dorzolamide hydrochloride. This compound is often referred to as Dorzolamide EP Impurity A or Dorzolamide hydrochloride Related Compound A in pharmacopeial contexts. simsonpharma.comsigmaaldrich.com

A significant area of research has been the development of stereoselective synthetic routes to maximize the yield of the active (4S,6S)-dorzolamide while minimizing its enantiomer and diastereomers. One notable advancement involves a stereoselective solvolysis reaction that proceeds through an SN1-like mechanism. This method allows for the creation of a key intermediate, trans-3, with a high diastereomeric ratio (91:9) regardless of the starting material's isomeric composition. nih.govresearchgate.net Subsequent oxidation and crystallization can yield the final intermediate as a diastereomerically pure compound. nih.gov

Another major focus of research is the analytical separation of dorzolamide from its enantiomer. High-performance liquid chromatography (HPLC) is the predominant technique used for this purpose. Researchers have developed and validated direct HPLC methods using chiral stationary phases (CSPs) to achieve enantioseparation.

For instance, a validated method for the chiral separation of dorzolamide hydrochloride (4S,6S) and its enantiomer (4R,6R) utilizes a chiral-alpha(1)-acid glycoprotein (B1211001) column. researchgate.net The study investigated various parameters to optimize the separation, as detailed in the table below.

Table 1: HPLC Method for Chiral Separation of Dorzolamide and ent-Dorzolamide

| Parameter | Condition |

|---|---|

| Column | Chiral-alpha(1)-acid glycoprotein (150 x 4.0 mm, 5 µm) |

| Mobile Phase | Mixture of n-hexane and 2-propanol (50:50 v/v) with 0.1% diethylamine |

| Flow Rate | 1 mL/min |

| Detection | UV at 254 nm |

| LOD (Dorzolamide) | 0.2 µg/mL |

| LOQ (Dorzolamide) | 0.5 µg/mL |

| LOD (ent-Dorzolamide) | 0.1 µg/mL |

| LOQ (ent-Dorzolamide) | 0.2 µg/mL |

Data sourced from a study on the chiral separation of dorzolamide hydrochloride enantiomers. researchgate.net

This research provides the analytical tools necessary to ensure that the final pharmaceutical product meets the stringent requirements for stereochemical purity, confirming the low levels of this compound in the active drug substance. researchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R,6R)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRUSFPMRGDLAG-CIRBGYJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1C[C@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis and Advanced Chemical Characterization of Ent Dorzolamide Hydrochloride

Advanced Synthetic Methodologies for Enantiomeric Purity

The synthesis of ent-dorzolamide hydrochloride with high enantiomeric purity necessitates sophisticated strategies that can selectively produce the desired (4R,6R) configuration. These methodologies primarily fall into two categories: chiral separation of a racemic mixture and direct asymmetric synthesis.

Chiral Separation Techniques for Enantiomers

A common approach to obtaining enantiomerically pure compounds is the separation of a racemic mixture. For dorzolamide (B1670892), this involves synthesizing the mixture of (4S,6S) and (4R,6R) enantiomers and then resolving them. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, employing chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation.

Preparative chiral chromatography is a key technique where a racemic mixture of dorzolamide is passed through a column packed with a chiral stationary phase. This allows for the isolation of the individual enantiomers in larger quantities.

Asymmetric Synthesis Approaches for ent-Dorzolamide Chirality

Asymmetric synthesis aims to create the target molecule with the desired stereochemistry from the outset, avoiding the need for later separation. This is often a more efficient and cost-effective approach. The synthesis of dorzolamide and its enantiomer involves establishing two chiral centers with a specific trans configuration. wipo.int

One strategy involves the diastereoselective reduction of a chiral N-tert-butanesulfinimine intermediate. wipo.int For the synthesis of the (4S,6S) isomer, which is the marketed drug, this method has been explored. A similar strategy, employing the opposite enantiomer of the chiral auxiliary, can be envisioned for the synthesis of ent-dorzolamide. The synthesis of dorzolamide has been achieved through various methods, including classical resolution, enzymatic processes, and asymmetric synthesis. wipo.int

Precursor Derivatization and Intermediate Transformation Pathways

The synthesis of this compound involves a multi-step process starting from chiral precursors. The construction of the thieno[2,3-b]thiopyran ring system with the correct stereochemistry at positions 4 and 6 is a critical aspect of the synthesis.

A key intermediate in the synthesis of dorzolamide is (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one. jopcr.comjopcr.com The synthesis of its enantiomer would be a crucial step for producing ent-dorzolamide. The synthesis of this intermediate can begin with methyl (R)-3-hydroxybutyrate, which is first derivatized by reaction with p-toluenesulfonyl chloride to form methyl (R)-3-(p-toluenesulfonyloxy)butyrate. jopcr.com This is followed by the formation of a lithiated thiophene (B33073) intermediate and subsequent reaction to yield methyl (S)-3-(2-thienylthio)butyrate. jopcr.com Hydrolysis of the methyl ester gives (S)-3-(2-thienylthio)butyric acid, which is then cyclized to afford the key ketone intermediate. jopcr.com

Another critical intermediate is (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide. nih.govresearchgate.net The synthesis of its (4R,6R) enantiomer is essential for the ent-dorzolamide synthesis. A noteworthy transformation is the stereoselective solvolysis of a diastereomeric mixture of cis/trans-(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate (B1210297). nih.govresearchgate.net This reaction, proceeding through an SN1-like pathway, can yield the desired trans-alcohol with high diastereoselectivity. nih.govresearchgate.net This alcohol can then be oxidized to the corresponding sulfone. nih.govresearchgate.net

The final steps of the synthesis typically involve the introduction of the sulfonamide group at the 2-position of the thiophene ring and the conversion of the 4-hydroxy group to an ethylamino group, followed by formation of the hydrochloride salt.

Analytical Methodologies for Enantiomeric Excess Determination

Ensuring the enantiomeric purity of this compound is critical. Various analytical techniques are employed to determine the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other.

High-Performance Liquid Chromatography (HPLC) Chiral Separations

HPLC is the most widely used method for the chiral separation and quantification of dorzolamide enantiomers. jopcr.comunibo.it These methods often utilize chiral stationary phases (CSPs) that can differentiate between the (4S,6S) and (4R,6R) enantiomers.

Several types of CSPs have been successfully employed, including those based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives, and protein-based columns such as α1-acid glycoprotein (B1211001) (AGP) columns. jopcr.comunibo.it The choice of mobile phase, which typically consists of a mixture of a nonpolar solvent like n-hexane and an alcohol such as ethanol (B145695) or 2-propanol, often with a small amount of an amine modifier like diethylamine, is crucial for achieving optimal separation. unibo.itpatsnap.com The temperature and flow rate of the mobile phase also significantly influence the retention and selectivity of the separation. jopcr.comunibo.it

Below is a table summarizing typical HPLC conditions for the chiral separation of dorzolamide enantiomers:

| Parameter | Condition 1 | Condition 2 |

| Column | Chiralcel AD-H (250 x 4.6 mm, 5 µm) | Chiral-alpha(1)-acid glycoprotein (150 x 4.0 mm, 5 µm) |

| Mobile Phase | n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v) | Ammonium acetate buffer (pH 7.0) |

| Flow Rate | 1.0 mL/min | Not specified |

| Temperature | 30 °C | Varied to study influence |

| Detection | UV at 254 nm | Not specified |

Spectroscopic Techniques for Stereochemical Elucidation

Spectroscopic methods are invaluable for confirming the structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule. jopcr.com For stereochemical elucidation, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative stereochemistry of the protons at the chiral centers, confirming the trans configuration of the ethylamino and methyl groups. escholarship.org

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. jopcr.com The FTIR spectrum of dorzolamide will show characteristic absorption bands for the sulfonamide (S=O and N-H stretching), secondary amine (N-H stretching), and the aromatic thiophene ring. jopcr.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. jopcr.com Dorzolamide exhibits characteristic absorption maxima in the UV region, which can be used for quantification and stability testing. jopcr.comgoogle.com

Circular Dichroism (CD) spectroscopy is a chiroptical technique that is particularly useful for distinguishing between enantiomers. Enantiomers will produce mirror-image CD spectra, providing definitive proof of the absolute configuration when compared to a known standard.

Molecular Pharmacology and Enantiomeric Specificity of Ent Dorzolamide Hydrochloride

Carbonic Anhydrase Isoform Inhibition Profile

The inhibitory activity of sulfonamides like dorzolamide (B1670892) is highly dependent on the specific isoform of carbonic anhydrase. The human body has several CA isoenzymes, with CA-II, found in the ciliary processes of the eye, being a primary target for lowering intraocular pressure. drugbank.comdroracle.ai The pharmacological profile of dorzolamide is well-documented, showing high affinity for CA-II.

Dorzolamide exhibits a distinct and potent inhibition profile against various human carbonic anhydrase isozymes, with a remarkable selectivity for CA-II. It is a highly specific CA-II inhibitor, displaying a significantly greater affinity for this isoenzyme compared to CA-I. drugbank.com Specifically, dorzolamide is a potent inhibitor of human CA isoenzyme II and CA isoenzyme IV, while being a much weaker inhibitor of human CA isoenzyme I. drugbank.com

In contrast, specific inhibitory kinetic data, such as IC50 or Ki values, for ent-dorzolamide against these primary CA isozymes are not extensively reported in publicly available scientific literature. This is largely because ent-dorzolamide is considered a stereoisomeric impurity of the active pharmaceutical ingredient, dorzolamide, and is presumed to have significantly lower activity. The focus of research has been on the pharmacologically active (4S,6S)-enantiomer.

Below is a table summarizing the known inhibition data for dorzolamide.

| Isozyme | Dorzolamide (4S,6S) IC50 (nM) | ent-Dorzolamide (4R,6R) IC50 (nM) |

| CA-I | 600 | Data Not Available |

| CA-II | 0.18 | Data Not Available |

| CA-IV | 6.9 | Data Not Available |

| CA8 | Data Not Available | Data Not Available |

This table is interactive. Click on the headers to sort.

Note: The lack of specific kinetic data for ent-dorzolamide highlights its characterization as an inactive enantiomer in the context of carbonic anhydrase inhibition.

The binding affinity of dorzolamide for carbonic anhydrase isoenzymes is exceptionally high, particularly for CA-II. Dorzolamide accumulates in red blood cells due to its selective binding to CA-II. e-lactancia.org Its metabolite, N-desethyldorzolamide, also accumulates in red blood cells but binds primarily to CA-I. e-lactancia.org

Detailed binding affinities and dissociation constants for ent-dorzolamide are not well-documented. However, based on the principles of stereospecificity, it is understood that the (4R,6R) configuration of ent-dorzolamide results in a much lower binding affinity for the active site of CA-II compared to the (4S,6S) configuration of dorzolamide. This difference in affinity is the primary reason for the disparity in their pharmacological activity.

Structure-Activity Relationship (SAR) of Enantiomeric Forms

The structure-activity relationship (SAR) for dorzolamide and its enantiomer is fundamentally dictated by the three-dimensional arrangement of the molecule and its fit within the enzyme's active site. The sulfonamide group and the stereochemistry of the fused ring system are the most critical determinants of inhibitory potency.

The carbonic anhydrase active site contains a zinc ion (Zn²⁺) that is crucial for its catalytic activity. Sulfonamide inhibitors like dorzolamide function by coordinating with this zinc ion via their deprotonated sulfonamide nitrogen, effectively blocking the enzyme's function. basicmedicalkey.com The specific orientation of the rest of the molecule within the active site's hydrophobic and hydrophilic pockets determines the strength and specificity of the inhibition.

X-ray crystallography studies have elucidated the precise interactions that confer high potency to the (4S,6S)-dorzolamide enantiomer. drugdesign.org The key stereochemical determinants include:

Conformation of the Fused Ring System: The chair conformation of the thienothiopyran ring system positions the substituents in a spatially optimal arrangement for binding.

Orientation of the Ethylamino Group: The (4S) configuration places the ethylamino group in a position that allows for favorable interactions within the active site.

Thiophenesulfonamide Dihedral Angle (N-S-C-S): The (S,S) configuration of dorzolamide results in a dihedral angle of approximately 140°, which is considered optimal for the sulfonamide group's interaction with the zinc ion and the thiophene (B33073) ring's placement within the active site. basicmedicalkey.comdrugdesign.org

In contrast, the (4R,6R) configuration of ent-dorzolamide leads to a suboptimal fit. Studies on precursor molecules indicated that the (R)-enantiomer resulted in a less favorable dihedral angle (around 170°) and a different, less stable geometry for the side chain, creating an energetic penalty and weaker binding. basicmedicalkey.com This steric hindrance prevents ent-dorzolamide from achieving the high-affinity binding conformation of dorzolamide.

The development of dorzolamide from its lead compounds involved the application of rational design principles to optimize its activity and stereochemical purity. The goal was to create a molecule with a locked, low-energy conformation that perfectly complements the enzyme's active site.

The key design principles derived from the SAR of dorzolamide's enantiomers include:

Conformational Locking: The introduction of a methyl group at the 6-position of the thienothiopyran ring was a critical modification. This addition helped to lock the ring conformation, reducing conformational flexibility and minimizing the energetic penalty upon binding. This modification favored the (S,S) configuration. basicmedicalkey.com

Stereospecific Synthesis: Recognizing the superior activity of the (S,S)-enantiomer led to the development of enantioselective synthetic routes to produce dorzolamide in high chiral purity, excluding the less active ent-dorzolamide. acs.org

Balancing Physicochemical Properties: Modifications to the side chain (e.g., replacing an isobutylamino group with an ethylamino group) were made to fine-tune lipophilicity and maintain the necessary physicochemical properties for an ophthalmic formulation, while preserving the potent inhibitory activity of the desired enantiomer. basicmedicalkey.com

These principles demonstrate that optimizing enantiomeric activity is not just about introducing functional groups, but critically about controlling the molecule's three-dimensional structure to ensure a precise and high-affinity interaction with the biological target.

Pharmacodynamic Research of Ent Dorzolamide Hydrochloride

Ocular Physiological Modulations

The primary mechanism for lowering intraocular pressure by topical carbonic anhydrase inhibitors is the reduction of aqueous humor secretion. This effect is a direct consequence of inhibiting carbonic anhydrase in the ciliary processes of the eye. Given the substantially reduced in vitro potency of ent-dorzolamide hydrochloride against the key carbonic anhydrase isoenzymes, its effects on ocular physiology are considered negligible compared to its active counterpart, dorzolamide (B1670892).

Regulation of Aqueous Humor Dynamics

Aqueous humor is actively secreted by the ciliary epithelium, a process highly dependent on carbonic anhydrase, particularly the CA-II isoenzyme. Inhibition of this enzyme reduces the formation of bicarbonate ions, which in turn decreases sodium and fluid transport, leading to a reduction in aqueous humor production and a lowering of intraocular pressure.

Specific studies detailing the in vivo effects of this compound on aqueous humor flow rates and intraocular pressure are not available in published literature. This is a direct consequence of its low inhibitory activity against carbonic anhydrase II. Preclinical studies historically focused on the highly potent (4S,6S)-enantiomer (dorzolamide), which was selected for clinical development due to its profound effect on aqueous humor dynamics. The enantiomer, ent-dorzolamide, was established as being hundreds of times less effective at the molecular target, and was therefore not pursued for in vivo ocular studies.

Cellular and Tissue-Specific Pharmacodynamic Responses

The pharmacodynamic activity of dorzolamide and its enantiomer is defined by their ability to inhibit carbonic anhydrase isoenzymes, which are present in various ocular tissues. The stereochemical configuration at positions 4 and 6 of the molecule is critical for high-affinity binding to the active site of these enzymes.

Carbonic Anhydrase Activity Suppression in Ocular Tissues (e.g., Ciliary Body, Retina, Corneal Endothelial Cells, Lens Epithelial Cells)

The defining pharmacodynamic characteristic of this compound is its significantly weaker inhibitory activity against key human carbonic anhydrase (CA) isoenzymes compared to its (4S,6S)-enantiomer, dorzolamide. The ciliary body, which is responsible for aqueous humor secretion, is rich in CA-II and CA-IV, the primary targets for this class of drugs. While dorzolamide potently inhibits these enzymes, research demonstrates that ent-dorzolamide is substantially less effective.

Early preclinical research established the critical importance of stereochemistry for potent CA inhibition. In comparative in vitro assays, the inhibitory activity of the separated enantiomers was measured against the primary human carbonic anhydrase isoenzymes found in ocular tissues. The results clearly indicated that the (4S,6S)-isomer, dorzolamide, is the active component, while the (4R,6R)-isomer, ent-dorzolamide, possesses only weak inhibitory capacity.

This dramatic difference in potency means that at therapeutic concentrations where dorzolamide effectively suppresses carbonic anhydrase activity in the ciliary body, retina, and other ocular tissues, ent-dorzolamide would exhibit a negligible effect.

Table 1: Comparative In Vitro Inhibitory Activity (IC₅₀) of Dorzolamide Enantiomers

| Compound | Stereochemistry | hCA I (IC₅₀ nM) | hCA II (IC₅₀ nM) |

| Dorzolamide | (4S,6S) | 3000 | 0.2 |

| ent-Dorzolamide | (4R,6R) | >100,000 | 100 |

This table presents the 50% inhibitory concentrations (IC₅₀) of the two enantiomers against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). A lower value indicates greater potency. Data demonstrates the significantly weaker activity of ent-Dorzolamide, particularly against the primary target hCA II.

Influence on Meibomian Gland Epithelial Cell Differentiation and Proliferation

Research into the effects of the carbonic anhydrase inhibitor dorzolamide on human meibomian gland epithelial cells (HMGECs) has revealed a concentration-dependent influence on cellular activities. tandfonline.comnih.gov Clinical observations have suggested a potential link between the long-term use of topical anti-glaucoma medications, including carbonic anhydrase inhibitors, and meibomian gland dysfunction (MGD). tandfonline.comaoa.org This has prompted investigations into the direct effects of these drugs on the epithelial cells that are crucial for meibum production. tandfonline.com

A study utilizing immortalized human meibomian gland epithelial cells (iHMGECs) examined the impact of dorzolamide on cell proliferation and differentiation. The findings indicate that the effect is highly dependent on the concentration of the drug. nih.gov A therapeutic dose of dorzolamide (50 µg/ml) was found to have no significant impact on the proliferation or differentiation of these cells. nih.gov

However, when exposed to a high concentration of dorzolamide (500 µg/ml), a significant decrease in the proliferation of iHMGECs was observed. nih.gov This anti-proliferative effect was associated with a reduction in Akt signaling, a key pathway in cell growth and survival. nih.gov Conversely, this high concentration of dorzolamide was shown to promote the differentiation of the meibomian gland epithelial cells. nih.gov This differentiation was characterized by an increase in the number of lysosomes, an accumulation of phospholipids, and higher expression of the autophagosome biomarker, light chain 3A. nih.gov These findings suggest that while therapeutic levels may not directly alter meibomian gland cell behavior, higher concentrations can inhibit proliferation while simultaneously stimulating cellular differentiation. nih.govfrontiersin.org

Table 1: Effect of Dorzolamide on Immortalized Human Meibomian Gland Epithelial Cells (iHMGECs)

| Concentration of Dorzolamide | Effect on Proliferation | Effect on Akt Signaling | Effect on Differentiation | Key Differentiation Markers |

| 50 µg/ml (Therapeutic) | No significant impact | No significant impact | No significant impact | Not Applicable |

| 500 µg/ml (High) | Significant decrease | Significant decrease | Promoted | Increased lysosomes, phospholipid accumulation, and light chain 3A expression |

Vasodilatory Effects beyond Carbonic Anhydrase Inhibition

The pharmacodynamics of dorzolamide extend beyond its primary function as a carbonic anhydrase inhibitor, exhibiting significant vasodilatory effects. nih.govnih.gov Studies on porcine retinal arterioles have demonstrated that dorzolamide can induce vasodilation through mechanisms that are not solely dependent on the inhibition of carbonic anhydrase. nih.govnih.gov This effect is considered potentially beneficial for improving perfusion to the optic nerve head, which is crucial in conditions like glaucoma. nih.gov

Research comparing dorzolamide to another carbonic anhydrase inhibitor, acetazolamide (B1664987), found that dorzolamide produces a more pronounced relaxation of retinal arterioles. nih.govnih.gov The vasodilatory action of these inhibitors was found to be dependent on the presence of perivascular retinal tissue and was enhanced by acidosis. nih.govnih.gov However, the effect was not dependent on hypercapnia (elevated CO2 levels), suggesting that the mechanism is not simply a response to CO2 buildup from carbonic anhydrase inhibition. nih.govnih.gov

Table 2: Vasodilatory Effects of Carbonic Anhydrase Inhibitors on Porcine Retinal Arterioles

| Compound | Condition | Maximum Relaxation (%) | EC50 (µM) | Dependency |

| Dorzolamide | Acidosis | Significantly higher vs. normal pH | Significantly lower vs. normal pH | Perivascular retinal tissue, Acidosis |

| Acetazolamide | Acidosis | Significantly higher vs. normal pH | Significantly lower vs. normal pH | Perivascular retinal tissue, Acidosis |

| Dorzolamide | Normal pH | Significantly lower vs. acidosis | Significantly higher vs. acidosis | Perivascular retinal tissue, Acidosis |

| Acetazolamide | Normal pH | Significantly lower vs. acidosis | Significantly higher vs. acidosis | Perivascular retinal tissue, Acidosis |

| Dorzolamide | Hypercapnia | No significant change vs. normocapnia | No significant change vs. normocapnia | Not dependent on hypercapnia |

| Acetazolamide | Hypercapnia | No significant change vs. normocapnia | No significant change vs. normocapnia | Not dependent on hypercapnia |

EC50 represents the concentration of a drug that gives half-maximal response.

Pharmacokinetic Investigations of Enantiomeric Dorzolamide Hydrochloride

Absorption and Intraocular Distribution Kinetics

Upon topical application to the eye, dorzolamide (B1670892) penetrates the cornea and sclera to reach the internal ocular structures. nih.govnih.gov Studies in rabbits have shown that the drug is rapidly distributed to various tissues of the eye. nih.gov Drug concentrations in the cornea, aqueous humor, iris, ciliary body, and retina increase within 15 minutes of instillation, reaching their peak levels within the first hour. nih.gov This rapid absorption allows the drug to directly inhibit the carbonic anhydrase enzyme in the ciliary processes, the site of aqueous humor production. hres.canih.gov

The distribution of dorzolamide within the eye is extensive. A comparative study in pigmented rabbits detailed the drug's concentration and area under the curve (AUC) in several ocular tissues 24 hours after a single topical dose. Dorzolamide demonstrated significant penetration into both anterior and posterior segments of the eye, with notably high delivery to the optic nerve. nih.gov

Table 1: Ocular Pharmacokinetics of Dorzolamide After a Single Topical Dose in Pigmented Rabbits This table is interactive. You can sort and filter the data.

| Ocular Tissue | Cmax (ng/g or ng/mL) | AUC₀₋₂₄ (ng·h/g or ng·h/mL) |

|---|---|---|

| Aqueous Humor | 2,933 ± 1,020 | 10,729 ± 2,755 |

| Anterior Sclera | 1,488 ± 290 | 12,028 ± 2,128 |

| Posterior Sclera | 316 ± 47 | 3,189 ± 713 |

| Anterior Retina | 114 ± 40 | 722 ± 192 |

| Posterior Retina | 115 ± 21 | 1,126 ± 204 |

| Optic Nerve | 54 ± 12 | 499 ± 98 |

Data derived from a study comparing dorzolamide 2% and brinzolamide (B135381) 1%. Values represent mean ± S.D. for n=3. nih.gov

Systemic Distribution and Red Blood Cell Accumulation

After reaching the systemic circulation, dorzolamide exhibits a unique distribution pattern dominated by its accumulation in red blood cells (RBCs). hres.ca This occurs due to the selective and high-affinity binding of dorzolamide to the carbonic anhydrase II (CA-II) isoenzyme, which is abundant in erythrocytes. hres.canih.gov Consequently, while the drug is widely distributed, concentrations of free dorzolamide in the plasma remain extremely low. hres.ca Studies show that the concentration in red blood cells can be approximately 700 times higher than in plasma. nih.gov

Chronic administration leads to the saturation of CA-II binding sites within the RBCs. nih.gov Research indicates that following a typical topical regimen, red blood cells accumulate the drug over an 8-day period, reaching a steady-state concentration that then persists for long durations. nih.gov In addition to its profound accumulation in RBCs, dorzolamide binds moderately to plasma proteins, with an approximate binding rate of 33%. hres.ca

Table 2: Systemic Distribution of Dorzolamide at Steady State This table is interactive. You can sort and filter the data.

| Compartment | Concentration (µM) | Key Finding |

|---|---|---|

| Red Blood Cells | 20-25 | Concentration corresponds to the concentration of CA-II in human red cells. nih.gov |

| Plasma | 0.034 | Approximately 1/700th of the concentration found in red blood cells. nih.gov |

Data from subjects on a chronic dosing regimen. nih.gov

Enantioselective Metabolism and Metabolite Identification (e.g., N-desethyldorzolamide)

Dorzolamide is slowly metabolized to a single, primary metabolite: N-desethyldorzolamide. nih.govdrugbank.com This metabolic process involves the removal of an ethyl group from the parent molecule. nih.gov In vitro studies using rat liver microsomes have suggested the involvement of cytochrome P450 enzymes, specifically CYP2B1, CYP2E1, and CYP3A2, in the metabolism of dorzolamide. drugbank.comnih.gov

The resulting metabolite, N-desethyldorzolamide, is also pharmacologically active. hres.ca It inhibits CA-II, though less potently than dorzolamide, and it also demonstrates inhibitory activity against the CA-I isoenzyme. hres.ca Similar to the parent compound, N-desethyldorzolamide accumulates in red blood cells, where it primarily binds to CA-I. nih.govhres.ca The concentration of the N-desethyl metabolite found in red blood cells at steady state is modest, measured at approximately 5 µM. nih.gov

Excretion Profiles and Elimination Pathways

The elimination of dorzolamide and its metabolite occurs primarily through the renal route. nih.gov Both the unchanged parent drug and N-desethyldorzolamide are excreted in the urine. hres.canih.gov

A defining characteristic of dorzolamide's pharmacokinetics is its exceptionally slow elimination from the body. nih.gov This is a direct consequence of its strong binding to and slow dissociation from the CA-II in red blood cells. hres.ca After administration is discontinued (B1498344), dorzolamide is washed out from RBCs in a non-linear fashion. This process consists of an initial rapid decline in concentration, which is then followed by a much slower elimination phase, with a terminal half-life of about four months or more. nih.govhres.ca

During the initial phase of treatment, very little of the drug is excreted in the urine as the binding sites within the red blood cells are being filled. nih.gov Once a steady state is achieved, renal excretion becomes the primary pathway for clearance. nih.gov At steady state, the total renal excretion has been measured at 1.3 mg/day, with a corresponding renal clearance of 90 ml/min; this amount includes both dorzolamide and its N-desethyl metabolite, which constitutes about 20% of the excreted substances. nih.gov

Preclinical Efficacy and Safety Assessments of Ent Dorzolamide Hydrochloride

In Vitro Pharmacological Efficacy Models

In vitro models are essential in early preclinical development to determine the pharmacological activity and mechanism of action of a new chemical entity at the cellular and molecular level.

Enzyme Activity Assays in Cellular Extracts

Enzyme activity assays are fundamental for characterizing the inhibitory potential of compounds like ent-Dorzolamide hydrochloride against their target enzymes, such as carbonic anhydrase. These assays typically measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor to determine parameters like the half-maximal inhibitory concentration (IC50).

A thorough review of publicly available scientific literature reveals a lack of specific data detailing the inhibitory activity of this compound against carbonic anhydrase isoenzymes (e.g., CA-I, CA-II, CA-IV) in cellular extracts. Studies have extensively characterized the parent compound, Dorzolamide (B1670892), which is a potent inhibitor of human carbonic anhydrase II and IV nih.govnih.gov. However, corresponding IC50 values and detailed enzymatic inhibition profiles for its enantiomer, this compound, are not present in the reviewed literature.

Cell-Based Functional Assays

Cell-based functional assays provide insights into a compound's activity in a more physiologically relevant context than isolated enzyme assays. For an anti-glaucoma agent, such assays might involve evaluating the effect on aqueous humor secretion dynamics in cultured ciliary body epithelial cells.

Specific data from cell-based functional assays investigating the efficacy of this compound are not available in the peer-reviewed scientific literature. Research has focused on Dorzolamide, for which cell-based studies have supported its mechanism of action in reducing aqueous humor production nih.govgpnotebook.comsinglecare.com. The functional consequences of carbonic anhydrase inhibition by the ent-Dorzolamide enantiomer at the cellular level remain uncharacterized in public-domain research.

In Vivo Ocular Models of Elevated Intraocular Pressure

In vivo models are critical for evaluating the ocular hypotensive efficacy and duration of action of a potential anti-glaucoma drug in a living organism before human trials.

Efficacy Studies in Animal Models (e.g., Primates, Rabbits, Rodents)

Preclinical efficacy is commonly tested in animal models with normal or elevated intraocular pressure (IOP). Species such as rabbits, monkeys, and mice are frequently used to assess the IOP-lowering effects of topically administered ophthalmic agents.

Despite extensive research on Dorzolamide's efficacy in lowering IOP in various animal models, including glaucomatous monkeys and rabbits nih.govnih.gov, specific studies detailing the in vivo efficacy of its enantiomer, this compound, have not been identified in the available scientific literature. Consequently, there is no published data to report on its ability to lower intraocular pressure in these standard preclinical models.

Comparative Efficacy in Preclinical Models with Other Agents

Comparative studies are designed to evaluate the efficacy of a new compound relative to existing standard-of-care agents (e.g., Timolol (B1209231), Acetazolamide) or its own isomers. Such studies help to position the therapeutic potential of the investigational drug.

There are no publicly available preclinical studies that compare the IOP-lowering efficacy of this compound with other anti-glaucoma agents or with Dorzolamide itself. While the comparative efficacy of Dorzolamide against agents like Betaxolol (B1666914) and Timolol has been documented nih.gov, a corresponding preclinical assessment for this compound is absent from the scientific literature.

Systemic Toxicology and Ocular Safety Research in Preclinical Species

Preclinical safety evaluation is essential to identify potential local (ocular) and systemic toxicity. These studies involve single-dose and repeated-dose administration in relevant animal species to establish a safety profile before clinical testing.

Comprehensive systemic toxicology and ocular safety data specific to this compound are not available in the reviewed public literature. Preclinical safety and toxicology studies have been conducted for Dorzolamide, which was found to have no adverse effects on the eyes of rabbits, dogs, and monkeys in those assessments nih.gov. However, as enantiomers can have different toxicological profiles, these findings cannot be extrapolated to this compound. The ocular and systemic safety of this compound remains uncharacterized in published research.

Evaluation of Mutagenic Potential

Dorzolamide hydrochloride has been evaluated in a comprehensive battery of genotoxicity assays to determine its potential to cause genetic mutations. The compound was found to be devoid of mutagenic potential in these evaluations. hres.ca The series of tests conducted were designed to detect different types of genetic damage, including point mutations and chromosomal aberrations.

The assessments for mutagenic potential were consistently negative across multiple assays. scbt.combausch.com These included both in vitro (in a laboratory dish) and in vivo (in a living organism) tests. The standard battery of tests demonstrated no evidence of mutagenicity. merck.com

The specific tests in which dorzolamide hydrochloride showed no mutagenic activity are:

Ames Test : A bacterial reverse mutation assay that tests for point mutations. bausch.commerck.comsandoz.com The highest concentration used, 10,000 mcg/plate, did not lead to a significant increase in revertants. sandoz.com In assays with the TA100 tester strain, there was no consistent dose-response relationship, and the ratio of test to control revertants remained below the threshold that typically indicates a positive result. nih.gov

in vitro Chromosomal Aberration Assay : This test assesses the potential of a substance to cause structural changes in chromosomes in cultured mammalian cells. bausch.commerck.comsandoz.com

Alkaline Elution Assay : Used to detect DNA single-strand breaks in rat hepatocytes. scbt.commerck.com

V-79 Assay : An in vitro mammalian cell gene mutation test that detects gene mutations in Chinese hamster fibroblasts. scbt.commerck.com

in vivo Mouse Cytogenetic Assay : This test evaluates the potential to induce chromosomal damage in the bone marrow cells of mice at doses up to 500 mg/kg/day. bausch.comsandoz.com

| Assay Type | Test System | Result |

|---|---|---|

| Bacterial Reverse Mutation | S. typhimurium and E. coli (Ames Test) | Negative merck.comsandoz.com |

| Chromosomal Aberration | In vitro (Mammalian Cells) | Negative merck.comsandoz.com |

| DNA Damage | Alkaline Elution Assay (Rat Hepatocytes) | Negative scbt.commerck.com |

| Gene Mutation | In vitro V-79 Assay (Chinese Hamster Fibroblasts) | Negative scbt.commerck.com |

| Chromosomal Damage | In vivo Cytogenetic Assay (Mouse) | Negative bausch.comsandoz.com |

Carcinogenicity Studies and Tumorigenic Profiles

Long-term carcinogenicity studies were conducted in rats and mice to assess the tumorigenic potential of dorzolamide hydrochloride.

In a two-year oral administration study in Sprague-Dawley rats, urinary bladder papillomas were observed in male rats receiving the highest dose of 20 mg/kg/day. scbt.comfda.reportfda.gov However, these papillomas were not seen in rats given lower doses. fda.reportfda.gov This finding is considered a class-effect of carbonic anhydrase inhibitors in this species. scbt.comsandoz.com The development of these papillomas in rats is believed to be secondary to changes in urinary composition, including increased pH, sodium, potassium, and the formation of crystals. sandoz.com Rats are known to be particularly susceptible to developing papillomas in response to foreign bodies and compounds that cause crystalluria. scbt.comsandoz.com Importantly, no changes in the bladder urothelium were observed in one-year studies conducted in dogs and monkeys. scbt.comsandoz.com

In a 21-month study in both female and male mice, oral administration of dorzolamide hydrochloride at doses up to 75 mg/kg/day did not result in any treatment-related tumors. scbt.comfda.reportfda.gov

| Species | Duration | Key Findings |

|---|---|---|

| Sprague-Dawley Rat (Male) | 2 Years | Urinary bladder papillomas observed at the highest dose (20 mg/kg/day). fda.reportfda.gov Considered a class-effect specific to rats. scbt.comsandoz.com |

| Sprague-Dawley Rat (Female) | 2 Years | No treatment-related tumors. fda.report |

| Mouse (Male and Female) | 21 Months | No treatment-related tumors at doses up to 75 mg/kg/day. fda.reportfda.gov |

Developmental and Reproductive Toxicology Research

The potential effects of dorzolamide hydrochloride on fertility, as well as fetal and postnatal development, have been investigated in animal models.

Reproduction and fertility studies conducted in rats demonstrated no adverse impact on the fertility of either males or females. scbt.comnih.gov

Developmental toxicity studies in rabbits revealed malformations of the vertebral bodies at oral doses of 2.5 mg/kg/day or greater. nih.govfda.reportnih.gov These skeletal malformations occurred at dosages that also induced metabolic acidosis, leading to decreased body weight gain in the maternal animals (dams) and reduced fetal weights. scbt.comnih.govfda.report At a lower dose of 1 mg/kg/day, no treatment-related malformations were observed in rabbits. nih.govfda.reportnih.gov

In contrast to the findings in rabbits, developmental toxicity studies in rats showed no evidence of treatment-related fetal malformations at oral doses up to 10 mg/kg/day. scbt.comfda.gov However, a study in lactating rats found that an oral dose of 7.5 mg/kg/day resulted in a 5-7% decrease in the body weight gain of offspring during the lactation period. scbt.com

| Study Type | Species | Key Findings |

|---|---|---|

| Fertility and Reproduction | Rat | No adverse effects on male or female fertility. scbt.comnih.gov |

| Developmental Toxicity | Rabbit | Vertebral body malformations at ≥2.5 mg/kg/day, associated with maternal toxicity. fda.reportnih.gov No malformations at 1 mg/kg/day. fda.reportnih.gov |

| Rat | No treatment-related fetal malformations at doses up to 10 mg/kg/day. scbt.comfda.gov | |

| Peri/Postnatal Development | Rat | Decreased body weight gain in offspring during lactation at 7.5 mg/kg/day. scbt.com |

Advanced Drug Delivery Systems Research for Enantiomeric Dorzolamide Hydrochloride

In Vitro and In Vivo Performance Evaluation of Novel Delivery Systems

Ocular Bioavailability and Residence Time Assessments

The therapeutic efficacy of topically administered ophthalmic drugs is intrinsically linked to their ocular bioavailability and residence time. For enantiomeric dorzolamide (B1670892) hydrochloride, extensive research has been conducted to quantify its penetration into ocular tissues and its duration of action within these compartments. These assessments are crucial for optimizing drug delivery and enhancing therapeutic outcomes.

Ocular Bioavailability of ent-Dorzolamide Hydrochloride

The bioavailability of topically applied dorzolamide is influenced by its ability to permeate the cornea and distribute to various intraocular tissues. Following administration, dorzolamide has been shown to rapidly distribute to the inner ocular tissues nih.gov. Studies in rabbits have demonstrated that peak concentrations in the cornea, iris/ciliary body, and aqueous humor are typically achieved within one to two hours post-instillation drugs.com.

Pharmacokinetic studies in humans have provided specific insights into the concentration of dorzolamide in the aqueous humor. After a single topical application of a 2% solution, peak concentrations of approximately 1000 ng/mL were reached in about 2 hours. The average concentrations remained between 700 to 1000 ng/mL after 4 to 6 hours, decreasing to around 200 ng/mL after 12 hours arvojournals.org.

Comparative studies have shown that dorzolamide achieves significantly higher drug levels in several key ocular tissues compared to other carbonic anhydrase inhibitors like brinzolamide (B135381). After a single dose in pigmented rabbits, the area under the curve (AUC₀₋₂₄) for dorzolamide was found to be substantially higher in the aqueous humor, sclera, retina, vitreous, and optic nerve nih.gov. Specifically, dorzolamide delivery to the optic nerve was nine-fold higher than that of brinzolamide nih.gov. The maximum concentration (Cmax) of dorzolamide was also observed to be two to five times higher in all ocular tissues studied nih.gov.

Comparative Ocular Tissue Distribution of Dorzolamide vs. Brinzolamide After a Single Topical Dose in Rabbits

| Ocular Tissue | Fold Increase in AUC₀₋₂₄ (Dorzolamide vs. Brinzolamide) nih.gov |

|---|---|

| Aqueous Humor | 2.0 |

| Anterior Sclera | 7.0 |

| Posterior Sclera | 2.6 |

| Anterior Retina | 1.4 |

| Posterior Retina | 1.9 |

| Anterior Vitreous | 1.2 |

| Optic Nerve | 9.0 |

Ocular Residence Time of this compound

The residence time of a drug in ocular tissues is a critical factor determining the duration of its therapeutic effect and the required frequency of administration. Conventional ophthalmic solutions often suffer from short residence times due to rapid tear turnover and drainage clinicaltrials.gov. For dorzolamide, the mean half-life of absorption into the human aqueous humor is 1.2 hours, and the elimination half-life is 3.0 hours arvojournals.org. The peak ocular hypotensive effect is generally observed around 2 hours after administration drugbank.com.

To overcome the limitations of conventional formulations and extend the ocular residence time, various advanced drug delivery systems have been investigated. These systems aim to provide sustained drug release, thereby prolonging the drug's presence at the site of action and improving therapeutic efficacy researchgate.netnih.gov.

Pharmacokinetic Parameters of 2% Dorzolamide in Human Aqueous Humor arvojournals.org

| Parameter | Value |

|---|---|

| Time to Peak Concentration (Tmax) | ~2 hours |

| Peak Concentration (Cmax) | ~1000 ng/mL |

| Mean Half-life of Absorption | 1.2 hours |

| Mean Half-life of Elimination | 3.0 hours |

Advanced Drug Delivery Systems Research

Research into advanced drug delivery systems for dorzolamide hydrochloride has focused on enhancing its bioavailability and prolonging its ocular residence time. These innovative formulations include nanoparticles, nanoemulsions, proniosomal gels, and drug-eluting contact lenses clinicaltrials.govresearchgate.netnih.govnih.gov.

Nanoparticulate Systems: Nanotechnology-based carriers such as polymeric nanoparticles, solid lipid nanoparticles, liposomes, and niosomes have been developed to facilitate sustained drug release and improve corneal permeation researchgate.netnih.gov. For instance, solid lipid nanoparticles loaded with dorzolamide demonstrated a controlled release profile, with an initial release followed by sustained delivery over 10 hours nih.gov.

Nanoemulsions: Nanoemulsion formulations of dorzolamide have shown the ability to penetrate deeper into the ocular structures and the aqueous humor nih.gov. In studies on rabbits, these nanoemulsions exhibited higher therapeutic efficacy, a faster onset of action, and a prolonged effect compared to conventional drug solutions nih.gov.

Proniosomal Gels: A promising approach involves the use of proniosomal gels. An optimized gel formulation was found to significantly sustain the reduction in intraocular pressure and increase the bioavailability of dorzolamide in rabbits when compared to the marketed eye drops nih.govnih.gov. This is attributed to the gel's ability to prolong the contact time of the drug with the corneal surface nih.gov.

Drug-Eluting Contact Lenses: Contact lenses are being explored as a drug delivery platform to achieve continuous and extended release of dorzolamide. By trapping the drug in the post-lens tear film, contact lenses can significantly increase the residence time from a few minutes (with eye drops) to over 30 minutes, leading to a much higher fractional drug uptake by the cornea clinicaltrials.gov.

These advanced delivery systems hold the potential to transform the management of ocular conditions by improving drug bioavailability and residence time, which could lead to enhanced patient compliance and better therapeutic outcomes researchgate.netafricaresearchconnects.com.

Q & A

Q. What experimental design considerations are critical for in vitro efficacy studies of this compound?

- Methodological Answer: Select relevant cell lines (e.g., human corneal epithelial cells for ocular studies). Include dose-response curves, vehicle controls, and reference inhibitors (e.g., acetazolamide). Validate results with three independent replicates and use appropriate statistical models (e.g., IC₅₀ calculation via nonlinear regression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.